molecular formula C16H20O2 B14268385 Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- CAS No. 185757-85-1

Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)-

Cat. No.: B14268385
CAS No.: 185757-85-1
M. Wt: 244.33 g/mol
InChI Key: YLXSZSREAWPTJQ-UHFFFAOYSA-N
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Description

Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- is a complex organic compound characterized by its unique structure It belongs to the class of aromatic hydrocarbons, which are known for their stability and distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- typically involves multi-step organic reactions One common approach is the alkylation of a pre-functionalized benzene derivative The reaction conditions often require the use of strong bases or acids to facilitate the addition of the various substituents

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce new functional groups, such as halogens or nitro groups, onto the benzene ring.

Scientific Research Applications

Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding affinity. Additionally, the presence of electron-donating and electron-withdrawing groups on the benzene ring can modulate its chemical behavior and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- stands out due to its unique combination of substituents. The presence of multiple methoxy and methyl groups, along with the buten-1-ynyl substituent, imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

185757-85-1

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

1,4-dimethoxy-2,3,5-trimethyl-6-(3-methylbut-3-en-1-ynyl)benzene

InChI

InChI=1S/C16H20O2/c1-10(2)8-9-14-13(5)15(17-6)11(3)12(4)16(14)18-7/h1H2,2-7H3

InChI Key

YLXSZSREAWPTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)C#CC(=C)C)OC)C

Origin of Product

United States

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